4-(4-Acetylpiperazinosulfonyl)bromobenzene

Description

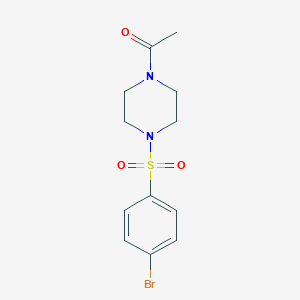

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKDNKGVTSTVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428968 | |

| Record name | 4-(4-Acetylpiperazinosulfonyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-26-8 | |

| Record name | 4-(4-Acetylpiperazinosulfonyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Classification

Systematic IUPAC Naming Conventions for 4-(4-Acetylpiperazinosulfonyl)bromobenzene.

The compound commonly known as this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature to ensure a unique and unambiguous identification based on its chemical structure. The accepted IUPAC name for this compound is 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine . An alternative, equally valid systematic name is 1-[4-(4-Bromobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-one . epa.gov

These names are derived from the constituent parts of the molecule:

Bromobenzene (B47551): The core structure includes a benzene (B151609) ring substituted with a bromine atom. The "4-" prefix in the common name indicates the position of the sulfonyl group relative to the bromine atom on this ring.

Piperazine (B1678402): A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.

Sulfonyl group: A functional group consisting of a sulfur atom double-bonded to two oxygen atoms.

Acetyl group: A functional group with the formula -COCH3.

The systematic names precisely describe the arrangement of these components. "1-acetyl" specifies that an acetyl group is attached to one of the nitrogen atoms of the piperazine ring. "4-[(4-bromophenyl)sulfonyl]" indicates that the sulfonyl group, which is itself attached to a 4-bromophenyl group, is connected to the other nitrogen atom of the piperazine ring.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| Common Name | This compound |

| Systematic IUPAC Name | 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine |

| Alternative IUPAC Name | 1-[4-(4-Bromobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-one epa.gov |

| CAS Number | 486422-26-8 appchemical.com |

| Molecular Formula | C12H15BrN2O3S appchemical.com |

| Molecular Weight | 347.23 g/mol |

Classification within the Broader Family of Aryl Sulfonyl Piperazine Derivatives.

This compound belongs to the chemical class of aryl sulfonyl piperazine derivatives . This classification is based on the key structural features of the molecule. nih.govjddtonline.info

Aryl Group: The presence of the bromophenyl group, which is an aromatic (aryl) ring, attached to the sulfonyl group.

Sulfonyl Group: The -SO2- linker is a defining characteristic of sulfonamides.

Piperazine Moiety: The central heterocyclic piperazine ring.

Arylpiperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. mdpi.com The combination of an aryl group and a piperazine ring is a common scaffold in the development of new therapeutic agents. mdpi.comnih.gov The sulfonyl group acts as a bridge connecting the aryl and piperazine moieties, and its presence can influence the physicochemical properties and biological activity of the molecule. Research has been conducted on various aryl sulfonyl piperazine derivatives to explore their potential applications. jddtonline.info

Relationship to Bromobenzene Derivatives and Analogues.

This compound is structurally a bromobenzene derivative . getidiom.com This is because it contains a bromobenzene core, which is a benzene ring where one hydrogen atom has been substituted by a bromine atom. wikipedia.org The term "bromobenzene derivatives" encompasses a wide range of chemical compounds that share this fundamental structural feature. getidiom.comwikipedia.org

The properties and reactivity of this compound are influenced by the presence of the bromobenzene moiety. Bromobenzene itself is a key intermediate in organic synthesis. wikipedia.orgpatsnap.com The bromine atom on the aromatic ring can participate in various chemical reactions, allowing for the introduction of other functional groups. patsnap.com

In the context of its analogues, any modification to the substituents on the phenyl ring, the piperazine ring, or the acetyl group would result in a different bromobenzene derivative. For instance, replacing the bromine atom with another halogen would create a different halobenzene derivative. Similarly, altering the groups attached to the piperazine nitrogen atoms would yield other derivatives within the broader class of aryl sulfonyl piperazines. The study of such analogues is crucial in understanding structure-activity relationships. researchgate.net

Synthetic Methodologies and Chemical Synthesis Pathways

Retrosynthetic Analysis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

A retrosynthetic analysis of the target molecule, this compound, identifies the key bond disconnections that simplify the structure into readily available or easily synthesized precursors. The most logical disconnection is at the sulfur-nitrogen bond of the sulfonamide. This C-N bond cleavage points to two primary precursors: 4-bromobenzenesulfonyl chloride and 1-acetylpiperazine (B87704) .

Further disconnection of the 4-bromobenzenesulfonyl chloride precursor involves the removal of the sulfonyl chloride group, leading back to bromobenzene (B47551). Alternatively, the bromine atom can be disconnected, suggesting a precursor like benzenesulfonyl chloride which would require a subsequent bromination step. The 1-acetylpiperazine precursor is conceptually derived from piperazine (B1678402) and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This analysis forms the foundation for designing a convergent and efficient synthetic route.

Exploration of Reported and Hypothetical Synthetic Routes to this compound

Based on the retrosynthetic analysis, the most direct synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with 1-acetylpiperazine. This approach builds the molecule in a straightforward manner, connecting the two key fragments.

The primary precursors for the synthesis are 4-bromobenzenesulfonyl chloride and 1-acetylpiperazine. sigmaaldrich.coma2bchem.com

4-Bromobenzenesulfonyl chloride : This key reactant is a white to beige crystalline solid. chemicalbook.com It can be synthesized by the chlorosulfonation of bromobenzene or from 4-bromobenzenesulfonic acid by reacting it with thionyl chloride. It serves as the electrophilic partner in the sulfonylation reaction. cymitquimica.com

1-Acetylpiperazine : This precursor is derived from the acetylation of piperazine. It provides the nucleophilic nitrogen atom that attacks the sulfonyl chloride.

The selection of these precursors is strategic as their reaction directly forms the desired sulfonamide bond, which is a robust and common linkage in medicinal chemistry.

| Precursor | IUPAC Name | Molecular Formula | Role in Synthesis |

| Precursor 1 | 4-bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | Electrophile |

| Precursor 2 | 1-acetylpiperazine | C₆H₁₂N₂O | Nucleophile |

The formation of the sulfonamide bond between 4-bromobenzenesulfonyl chloride and 1-acetylpiperazine is a nucleophilic acyl substitution-type reaction at the sulfur center. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform, in the presence of a base.

The mechanism involves the nucleophilic attack of the secondary amine of 1-acetylpiperazine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming a protonated sulfonamide intermediate. A base, such as triethylamine (B128534) or pyridine, is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is crucial to ensure good solubility of reactants and to prevent side reactions.

In a synthetic pathway where benzenesulfonyl chloride is used as the starting material, a bromination step is required. The sulfonyl chloride group is a deactivating but meta-directing group for electrophilic aromatic substitution. Therefore, direct bromination of benzenesulfonyl chloride would yield the meta-bromo isomer, not the desired para-isomer.

To achieve the required para-regioselectivity, the synthesis must start with bromobenzene. The bromination of benzene (B151609) itself can be achieved using bromine and a Lewis acid catalyst like iron(III) bromide. youtube.com Subsequent chlorosulfonation of bromobenzene with chlorosulfonic acid will then introduce the sulfonyl chloride group. rsc.org The bromine atom is an ortho-, para-directing group, and while a mixture of isomers is possible, the para-product, 4-bromobenzenesulfonyl chloride, is often the major product due to steric hindrance at the ortho positions. researchgate.net The use of specific catalysts and reaction conditions can further enhance the selectivity for the para-isomer. researchgate.netnih.gov

| Directing Group | Activating/Deactivating | Ortho/Meta/Para Directing |

| -Br | Deactivating | Ortho, Para |

| -SO₂Cl | Deactivating | Meta |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

Stoichiometry : A slight excess of the amine (1-acetylpiperazine) can be used to ensure complete consumption of the more valuable sulfonyl chloride. Conversely, using the reactants in a close to 1:1 molar ratio is also common.

Temperature : Sulfonylation reactions are often performed at low temperatures (0 °C to room temperature) to control the reaction rate and minimize side reactions.

Base Selection : The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine is preferred to avoid competition with the piperazine nucleophile.

Purification : After the reaction, a work-up procedure is necessary to remove the hydrochloride salt of the base and any unreacted starting materials. This typically involves washing the organic layer with a dilute acid, a basic solution (like sodium bicarbonate), and brine. youtube.com Final purification is usually achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexanes, or by column chromatography. rsc.org

Advanced Purification and Isolation Techniques for Intermediates and Final Compound

The synthesis of this compound necessitates rigorous purification of its intermediates, namely 4-bromobenzenesulfonyl chloride and N-acetylpiperazine, as well as the final product to ensure high purity, which is critical for subsequent applications. Advanced purification and isolation techniques are employed at each stage to remove unreacted starting materials, byproducts, and other impurities. These methods typically involve a combination of recrystallization, chromatography, and extractive work-up procedures.

Purification of 4-Bromobenzenesulfonyl Chloride Intermediate

The purity of the 4-bromobenzenesulfonyl chloride intermediate is crucial for the successful synthesis of the final compound. The primary purification method for this intermediate is recrystallization. The choice of solvent is critical and is determined by the solubility profile of the compound and its impurities. A common technique involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool, causing the pure compound to crystallize while impurities remain in the mother liquor.

For substituted benzenesulfonyl chlorides, a variety of solvent systems can be employed. While specific data for 4-bromobenzenesulfonyl chloride is not extensively tabulated in literature, general principles of solvent selection for similar compounds can be applied. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Table 1: Recrystallization Solvents for Aryl Sulfonyl Chlorides

| Solvent/Solvent System | Rationale |

| Chloroform | Good solubility at high temperatures and lower solubility at room temperature for many aryl sulfonyl chlorides. |

| Hexane (B92381)/Tetrahydrofuran (B95107) | A non-polar/polar solvent mixture that can be fine-tuned to achieve optimal solubility and crystallization. |

| Ethanol/Water | A polar protic/polar aprotic mixture that can be effective for moderately polar compounds. |

In a typical procedure, the crude 4-bromobenzenesulfonyl chloride is dissolved in a minimal amount of a suitable hot solvent. The solution is then allowed to cool slowly to facilitate the formation of well-defined crystals. The purified crystals are subsequently isolated by vacuum filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried. The purity of the recrystallized product is often assessed by its melting point and chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification of N-Acetylpiperazine Intermediate

N-acetylpiperazine, the other key intermediate, can be purified by several methods, including distillation and recrystallization. Given its physical properties, vacuum distillation can be an effective method for separating it from less volatile impurities.

Recrystallization is also a widely used technique. The choice of solvent is again critical. For N-acetylpiperazine, polar solvents or mixtures are often employed.

Table 2: Purification Methods for N-Acetylpiperazine

| Purification Method | Conditions/Solvents | Expected Purity |

| Vacuum Distillation | Reduced pressure to lower the boiling point and prevent decomposition. | >98% |

| Recrystallization | Aqueous Ethanol (e.g., 40% EtOH/H2O) or Ethanol/Diethyl Ether. | >99% |

The purification of piperazine derivatives can also be achieved by forming a salt, such as the diacetate, which can be precipitated from a suitable solvent like acetone, filtered, and then neutralized to regenerate the purified piperazine derivative. google.com

Purification of the Final Compound: this compound

The final purification of this compound is critical to obtain a product of high purity. A combination of techniques, including extractive work-up, recrystallization, and column chromatography, is typically employed.

Following the synthesis, the reaction mixture is usually subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. The crude product is then extracted into an organic solvent.

Column Chromatography is a powerful technique for separating the final compound from structurally similar impurities. The choice of stationary phase and mobile phase is crucial for achieving good separation.

Table 3: Flash Chromatography Parameters for Piperazine Derivatives

| Parameter | Typical Conditions |

| Stationary Phase | Silica Gel (60-200 µm) |

| Mobile Phase | A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone). |

| Elution | The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. |

For aryl sulfonyl piperazine derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for both analytical purity determination and preparative purification. nih.gov

Table 4: Illustrative RP-HPLC Conditions for Analysis of Aryl Piperazine Derivatives

| Parameter | Condition |

| Column | C18 (Octadecylsilane) |

| Mobile Phase | A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 2). nih.gov |

| Detection | UV at a suitable wavelength (e.g., 239 nm). nih.gov |

| Flow Rate | Typically 1.0 mL/min. |

Recrystallization is often the final step in the purification process to obtain a highly crystalline and pure product. The selection of an appropriate solvent system is determined experimentally by testing the solubility of the crude product in various solvents.

Table 5: Potential Recrystallization Solvents for this compound

| Solvent/Solvent System | Rationale |

| Ethanol | A polar solvent that can be effective for compounds with moderate polarity. |

| Ethyl Acetate/Hexane | A polar/non-polar mixture that allows for fine-tuning of solubility. |

| Dichloromethane/Methanol | A chlorinated/polar protic mixture suitable for a range of polarities. |

The effectiveness of each purification step is monitored by analytical techniques such as TLC and HPLC to ensure that the final product meets the required purity specifications, which for many applications is greater than 98%. fishersci.com

Chemical Reactivity and Derivatization Potential

Reactivity Profile of the Aryl Bromide Functional Group

The bromine atom attached to the phenyl ring is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-withdrawing nature of the para-sulfonylpiperazine group, which can impact the efficiency and outcome of several transformations.

Investigation of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures and have been extensively utilized in pharmaceutical and materials research. jocpr.com The aryl bromide moiety of 4-(4-acetylpiperazinosulfonyl)bromobenzene serves as a versatile substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide and is a cornerstone for the synthesis of biaryl compounds. jocpr.comnih.gov The reaction of this compound with various arylboronic acids, catalyzed by a palladium complex, can generate a diverse library of derivatives. researchgate.netnih.govresearchgate.netresearchgate.netmdpi.com The choice of catalyst, base, and solvent system is crucial for achieving high yields and can be influenced by the electronic and steric properties of the coupling partners. researchgate.net For instance, the use of electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for reactions involving sterically hindered substrates. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, facilitates the arylation of alkenes. thieme-connect.denih.gov This reaction typically employs a palladium catalyst and a base to couple the aryl bromide with an alkene, leading to the formation of substituted olefins. nih.govresearchgate.net The regioselectivity of the Heck reaction is generally high, with arylation occurring at the less substituted carbon of the double bond. thieme-connect.de The reaction conditions, including the choice of palladium source, ligand, and solvent, can be optimized to achieve high yields and selectivity. nih.govresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. washington.eduwikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with various terminal alkynes provides access to a range of aryl-alkynyl derivatives. wikipedia.orgnih.govmdpi.com The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to address issues of homocoupling and catalyst deactivation. washington.eduwikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd Catalyst, Base | Biaryl |

| Heck | Alkene | Pd Catalyst, Base | Substituted Olefin |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |

Formation and Reactivity of Organometallic Reagents

The aryl bromide can be converted into various organometallic reagents, which are potent nucleophiles and bases. libretexts.orglibretexts.orgyoutube.comyoutube.comyoutube.com

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, phenylmagnesium bromide. libretexts.orglibretexts.orgresearchgate.net This organomagnesium compound is a strong nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds. libretexts.orgyoutube.com The formation of Grignard reagents requires anhydrous conditions as they are highly reactive towards protic solvents like water. libretexts.orgyoutube.com

Organolithium Reagents: Alternatively, treatment with two equivalents of lithium metal can generate the corresponding organolithium reagent. youtube.comyoutube.com Organolithium reagents are generally more reactive and basic than their Grignard counterparts. youtube.com They readily participate in similar nucleophilic addition and substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they are substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The sulfonyl group in this compound is an electron-withdrawing group that can activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. wikipedia.orgbyjus.com In this case, the bromine atom is para to the sulfonyl group.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (bromide) to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Subsequent loss of the bromide ion restores the aromaticity and yields the substituted product. libretexts.org The rate of SNAr reactions is influenced by the strength of the nucleophile and the ability of the substituents on the aromatic ring to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.combyjus.com

Transformations Involving the Sulfonyl Linkage

The sulfonamide bond, while generally stable, can be cleaved under specific and often harsh reaction conditions. Reductive cleavage using strong reducing agents or certain acidic or basic hydrolysis conditions could potentially break the sulfur-nitrogen bond. However, these conditions might also affect other functional groups within the molecule, leading to a lack of selectivity. More controlled methods for the transformation of the sulfonyl group itself are less common but could involve reactions that modify the sulfonyl oxygen atoms, although this is not a typical strategy for derivatization.

Chemical Modifications at the Acetylpiperazine Substructure

The acetylpiperazine moiety offers several sites for chemical modification. The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding secondary amine. This deprotected piperazine (B1678402) can then be subjected to a variety of reactions, including N-alkylation, N-arylation, acylation, and sulfonylation, to introduce a wide range of substituents.

Furthermore, the carbonyl group of the acetyl moiety can potentially undergo reduction to an ethyl group or participate in condensation reactions, although these transformations might require specific reagents to avoid reactions at other sites.

Rational Design and Synthesis of Novel Derivatives and Analogues

The chemical reactivity profile of this compound provides a foundation for the rational design and synthesis of novel derivatives and analogues with tailored properties. nih.govnih.gov By strategically combining the reactions described above, a vast chemical space can be explored.

For instance, Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl groups at the para-position of the phenyl ring, leading to the synthesis of biaryl sulfonamides. nih.gov Subsequent modification of the acetylpiperazine moiety can further diversify the molecular structure. This modular approach allows for the systematic investigation of structure-activity relationships in drug discovery programs or the fine-tuning of material properties. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 4-(4-Acetylpiperazinosulfonyl)bromobenzene, offering profound insights into the chemical environment of its constituent atoms.

High-resolution proton (¹H) NMR spectroscopy provides precise information about the electronic environment of the hydrogen atoms within the molecule. The spectrum is characterized by distinct chemical shifts, multiplicities, and coupling constants, which correspond to the different types of protons present. The aromatic protons on the bromobenzene (B47551) ring typically appear in the downfield region, while the protons of the piperazine (B1678402) ring and the acetyl group resonate in the upfield region.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.78 - 7.72 | m | 4H | Aromatic-H |

| 3.55 | t, J = 5.0 Hz | 4H | Piperazine-H |

| 3.06 | t, J = 5.0 Hz | 4H | Piperazine-H |

This is a representative data table. Actual values may vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for a complete carbon count and assignment.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.8 | C=O (Acetyl) |

| 135.5 | Aromatic C-SO₂ |

| 132.8 | Aromatic C-H |

| 129.2 | Aromatic C-H |

| 128.1 | Aromatic C-Br |

| 46.0 | Piperazine C-N |

| 45.8 | Piperazine C-N |

This is a representative data table. Actual values may vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in confirming the intricate connectivity of atoms within this compound.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) correlations, revealing which protons are coupled to each other. For instance, it would confirm the coupling between the different sets of protons on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This technique is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the different fragments of the molecule, such as linking the acetyl group protons to the piperazine ring carbons and the piperazine protons to the sulfonyl-bearing carbon of the bromobenzene ring.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of the compound and insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula of the compound, confirming the presence and number of each element (carbon, hydrogen, nitrogen, oxygen, sulfur, and bromine) and distinguishing it from other compounds with the same nominal mass.

Hyphenated techniques, which couple a separation method with mass spectrometry, are vital for assessing the purity of this compound and for its detection and quantification in complex mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry) : This is a preferred method for non-volatile and thermally labile compounds like the subject molecule. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides mass information for each separated component, thus offering a comprehensive purity profile.

GC-MS (Gas Chromatography-Mass Spectrometry) : While potentially less suitable for this specific compound due to its relatively high molecular weight and potential for thermal degradation, GC-MS could be employed if the compound is sufficiently volatile and thermally stable, or after derivatization. It separates volatile components before they are introduced into the mass spectrometer for detection and identification.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

| Nitrogen |

| Oxygen |

| Sulfur |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the various functional groups present in a molecule. By measuring the absorption of infrared radiation at different frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the bonds within the molecular structure. For this compound, the IR spectrum would be expected to show a series of absorption bands corresponding to its constituent parts: the bromophenyl group, the sulfonamide linkage, the piperazine ring, and the acetyl group.

Key functional groups and their expected IR absorption ranges are:

Aromatic C-H Stretching: The presence of the bromobenzene ring would result in absorption bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the piperazine ring would exhibit stretching vibrations typically in the 2950-2850 cm⁻¹ range.

Amide C=O Stretching: The acetyl group's carbonyl (C=O) bond is a strong absorber and would produce a prominent peak, typically between 1680-1630 cm⁻¹.

Sulfonyl Group (S=O) Stretching: The sulfonamide group is characterized by two distinct stretching vibrations for the S=O bonds, which are expected to appear in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring and the acetyl group would be found in the fingerprint region, typically between 1250-1020 cm⁻¹.

C-Br Stretching: The carbon-bromine bond of the bromophenyl group would show an absorption band in the lower frequency region of the spectrum, usually between 600-500 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations of the C-H bonds on the substituted benzene (B151609) ring can provide information about the substitution pattern and typically appear in the 900-675 cm⁻¹ range.

The following table summarizes the anticipated IR absorption bands for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2950-2850 | Stretching |

| Amide C=O | 1680-1630 | Stretching |

| Sulfonyl S=O | 1350-1300 | Asymmetric Stretching |

| 1160-1120 | Symmetric Stretching | |

| C-N | 1250-1020 | Stretching |

| C-Br | 600-500 | Stretching |

| Aromatic C=C | 900-675 | Out-of-plane Bending |

X-ray Crystallography for Definitive Solid-State Structure Determination

A definitive X-ray crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of structurally related compounds allows for a hypothetical model of its solid-state conformation. For instance, studies on molecules containing a 1-acetyl-4-(phenylsulfonyl)piperazine (B3594682) moiety or a bromophenylsulfonyl group provide insights into the likely geometric parameters.

Should a single crystal of this compound be grown and analyzed, the crystallographic data would include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.

Torsion Angles: These describe the conformation of the molecule, such as the puckering of the piperazine ring and the relative orientation of the different functional groups.

Based on related structures, it is anticipated that the piperazine ring would adopt a chair conformation. The acetyl and bromophenylsulfonyl groups would likely be in equatorial positions to minimize steric hindrance. The sulfonamide geometry would be approximately tetrahedral around the sulfur atom.

A hypothetical table of key crystallographic parameters that would be determined from an X-ray analysis is presented below.

| Parameter | Description | Expected Value/Information |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | To be determined experimentally. |

| Space Group | The symmetry group of the crystal. | To be determined experimentally. |

| a, b, c (Å) | Unit cell axis lengths. | To be determined experimentally. |

| α, β, γ (°) | Unit cell angles. | To be determined experimentally. |

| V (ų) | Volume of the unit cell. | To be determined experimentally. |

| Z | Number of molecules per unit cell. | To be determined experimentally. |

| Piperazine Conformation | The 3D shape of the piperazine ring. | Likely a chair conformation. |

| Substituent Positions | The orientation of the acetyl and bromophenylsulfonyl groups. | Likely equatorial. |

The definitive determination of these parameters through experimental X-ray crystallography would be invaluable for confirming the compound's structure and understanding its intermolecular interactions in the solid state.

Computational Chemistry and Molecular Modeling Studies

Theoretical Investigations of Electronic Structure and Reactivity

The electronic structure of a molecule dictates its reactivity and physical properties. Theoretical investigations can map out electron density distributions, identify reactive sites, and predict a wide range of molecular attributes.

Density Functional Theory (DFT) Calculations for Molecular Properties and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can accurately predict various molecular properties and energetics. For a molecule like 5-Bromobenzene-1,3-dicarbonitrile, which shares a bromobenzene (B47551) moiety with the title compound, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been used to determine optimized geometry and total energy. researchgate.net Similar calculations for 4-(4-Acetylpiperazinosulfonyl)bromobenzene would provide insights into its thermodynamic properties such as internal thermal energy, heat capacity, and entropy. researchgate.net

Below is an illustrative table of molecular properties that could be calculated for this compound using DFT.

| Property | Predicted Value | Unit |

| Dipole Moment | Value | Debye |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Ab Initio Methods for Quantum Mechanical Characterization

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, while computationally more intensive than DFT, can provide a highly accurate quantum mechanical description of a molecule's electronic structure. For this compound, ab initio calculations such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) could be employed to obtain precise energies and wavefunctions, offering a benchmark for other computational methods.

Conformational Analysis and Exploration of Potential Energy Surfaces

The three-dimensional structure of a molecule is crucial to its function. This compound possesses several rotatable bonds, leading to a variety of possible conformations. a2bchem.com Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformers. This is achieved by rotating specific bonds and calculating the energy of each resulting geometry. The results of such an analysis would reveal the preferred spatial arrangement of the acetylpiperazino and bromophenylsulfonyl groups, which is critical for understanding its interactions with other molecules.

Prediction of Spectroscopic Parameters for Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation of the theoretical model. For instance, time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, including excitation energies and oscillator strengths. nih.gov Similarly, vibrational frequencies from DFT calculations can be used to interpret experimental infrared (IR) and Raman spectra. researchgate.net The accurate prediction of these spectra for this compound would confirm the reliability of the computational model used.

The following table illustrates the kind of data that can be generated through spectroscopic predictions.

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| UV-Vis | λmax | Value nm |

| IR | C=O Stretch | Value cm⁻¹ |

| IR | S=O Stretch | Value cm⁻¹ |

| ¹H NMR | Chemical Shift (Ar-H) | Value ppm |

| ¹³C NMR | Chemical Shift (C-Br) | Value ppm |

Note: The values in this table are for illustrative purposes and would be derived from specific computational calculations.

Applications As a Synthetic Intermediate and Building Block

Role in the Divergent Synthesis of Complex Organic Molecules

The presence of a bromo substituent on the phenyl ring of 4-(4-acetylpiperazinosulfonyl)bromobenzene makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. rsc.orgorganic-chemistry.org This reactivity allows for a divergent synthetic approach, where a single starting material can be transformed into a wide array of structurally distinct molecules.

One of the most powerful of these methods is the Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organohalide. researchgate.netmdpi.commdpi.com In the context of this compound, the carbon-bromine bond can be selectively coupled with various aryl or vinyl boronic acids or esters. This reaction is known for its high tolerance of functional groups, meaning that the acetylpiperazine sulfonyl moiety would likely remain intact during the coupling process. nih.gov This allows for the introduction of a wide range of substituents at the para-position of the benzene (B151609) ring, leading to a diverse set of derivatives.

Similarly, the Sonogashira coupling reaction provides a route to synthesize arylalkynes by reacting the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.orgucsb.eduorganic-chemistry.orglibretexts.org This reaction is also known for its mild conditions and functional group tolerance, making it a suitable method for derivatizing this compound. The resulting alkynyl derivatives can serve as precursors for further transformations, such as cyclization reactions or the introduction of other functional groups.

The piperazine (B1678402) moiety itself offers another point of diversification. The acetyl group can be hydrolyzed to reveal a secondary amine, which can then be functionalized with a variety of electrophiles. This allows for the introduction of new side chains and the construction of even more complex molecular architectures. This dual reactivity of the bromobenzene (B47551) and piperazine functionalities underscores the potential of this compound in divergent synthetic strategies aimed at producing libraries of compounds for various applications, including drug discovery. nih.govresearchgate.net

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Product Type | Key Features |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Biaryl or Aryl-alkene | High functional group tolerance, readily available reagents. researchgate.netmdpi.commdpi.com |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Mild reaction conditions, direct introduction of an alkyne moiety. wikipedia.orgucsb.eduorganic-chemistry.orglibretexts.org |

| Heck Coupling | Alkene | Aryl-substituted Alkene | Forms a new carbon-carbon bond at the vinylic position. |

| Buchwald-Hartwig Amination | Amine | N-Aryl Piperazine Derivative | Direct formation of a carbon-nitrogen bond. |

| Stille Coupling | Organostannane | Biaryl or Aryl-alkene | Versatile for complex fragments, but tin reagents can be toxic. |

Utilization in the Construction of Scaffolds for Combinatorial Chemical Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds, known as libraries, which can then be screened for biological activity or other desired properties. pitt.edunih.govnih.gov The design of these libraries often relies on a central scaffold to which various building blocks can be attached. The structural features of this compound make it an excellent scaffold for the construction of combinatorial libraries.

The bromobenzene moiety serves as a key anchoring point for diversification through palladium-catalyzed cross-coupling reactions, as discussed previously. By employing a variety of boronic acids, alkynes, or other coupling partners, a diverse set of substituents can be introduced at this position. googleapis.comcore.ac.uk This allows for the systematic exploration of the chemical space around the core scaffold.

Furthermore, the acetylpiperazine sulfonyl portion of the molecule provides additional opportunities for diversification. Removal of the acetyl group would yield a free secondary amine on the piperazine ring. This amine can then be acylated, alkylated, or subjected to other derivatization reactions with a wide range of building blocks. This two-pronged approach to diversification, at both the aryl bromide and the piperazine nitrogen, allows for the generation of a large and structurally diverse library of compounds from a single starting scaffold. The sulfonamide linkage itself is a common motif in many biologically active compounds, further enhancing the potential utility of libraries based on this scaffold. nih.govresearchgate.netcbijournal.com

Table 2: Illustrative Scheme for Combinatorial Library Synthesis

| Step | Reaction | Reagents | Resulting Diversity |

| 1 | Suzuki-Miyaura Coupling | Array of boronic acids (R¹-B(OH)₂) | Introduction of various R¹ groups at the aryl position. |

| 2 | Acetyl Group Removal | Acid or base hydrolysis | Generation of a secondary amine on the piperazine ring. |

| 3 | Amide Coupling | Array of carboxylic acids (R²-COOH) | Introduction of various R² groups on the piperazine nitrogen. |

Precursor in the Development of Advanced Chemical Materials through Directed Synthesis

The unique combination of a reactive aryl bromide and a polar sulfonamide group in this compound suggests its potential as a precursor for the synthesis of advanced chemical materials. The properties of such materials are often dictated by the specific functional groups incorporated into their structure.

The bromobenzene unit can be utilized in polymerization reactions. For instance, through polycondensation reactions involving palladium-catalyzed cross-coupling, polymers with alternating aryl and other functional units could be synthesized. The properties of these polymers, such as their conductivity, thermal stability, or optical properties, could be tuned by the choice of the co-monomer coupled with the bromobenzene moiety.

The sulfonamide group, with its polar nature and hydrogen bonding capabilities, can influence the intermolecular interactions within a material, potentially leading to self-assembly and the formation of ordered structures. This is a key principle in the design of liquid crystals and other functional organic materials. For example, the synthesis of liquid crystalline materials containing an ethane-bridged moiety has been reported starting from 4-bromobenzyl bromide, highlighting the utility of brominated benzene derivatives in this field. libretexts.org

Furthermore, aryl sulfonamides are known to be present in a variety of functional dyes and fluorescent materials. The ability to introduce different chromophores onto the this compound scaffold via cross-coupling reactions opens up possibilities for the directed synthesis of new materials with specific photophysical properties. The synthetic versatility of this compound makes it a promising starting point for the rational design and development of a range of advanced chemical materials.

Patent Landscape and Academic Innovations

Analysis of Patent Literature Pertaining to the Synthesis and Chemical Utility of 4-(4-Acetylpiperazinosulfonyl)bromobenzene and Related Structures.

While specific patents explicitly naming this compound are not readily identifiable in the public domain, the patent landscape for structurally related N-aryl-N'-acylpiperazine sulfonamides reveals a consistent focus on their therapeutic potential. The synthesis of such compounds generally falls under broader patent claims covering classes of molecules with a shared pharmacophore.

A foundational aspect of the synthesis of these compounds is the controlled reaction of a piperazine (B1678402) derivative with a sulfonyl halide. Early patents, such as those describing the preparation of N-monosubstituted piperazines, highlight the challenge of avoiding disubstitution and achieving a good yield of the desired monosubstituted product. One key innovation was the discovery that carrying out the reaction in a solvent system that maintains a homogeneous solution throughout the reaction is crucial. This prevents the monosubstituted product from preferentially reacting a second time. Solvents such as aqueous alcohols, dioxane, and glacial acetic acid have been patented for this purpose.

The general synthetic route to compounds like this compound involves the reaction of 4-bromobenzenesulfonyl chloride with N-acetylpiperazine. Patents covering the synthesis of sulfonyl chlorides, such as 4-chlorobenzenesulfonyl chloride, describe methods involving the reaction of the corresponding aryl halide with chlorosulfonic acid. These intermediates are crucial starting materials for the subsequent coupling with the piperazine moiety.

The utility of piperazine sulfonamide derivatives is extensively documented in patent literature, with a primary focus on their biological activity. A significant number of patents describe the use of these scaffolds as inhibitors of various enzymes, including HIV-1 protease. The piperazine sulfonamide core is designed to interact with key residues in the active site of these enzymes. For instance, the sulfonamide moiety can form hydrogen bonds with backbone atoms, while the piperazine and its substituents can be tailored to fit into specific pockets of the enzyme, thereby enhancing potency and selectivity.

Furthermore, patent literature reveals the exploration of piperazine derivatives for a wide range of therapeutic applications, including as agents for treating neurological and psychiatric disorders. The versatility of the piperazine scaffold allows for modifications that can modulate the physicochemical properties of the molecule, such as solubility and bioavailability, which are critical for drug development.

The following table summarizes key patent information relevant to the synthesis and utility of the broader class of N-arylpiperazine sulfonamides.

| Patent/Publication Number | Key Innovation/Claim | Relevance to this compound |

| US2436685A | Method for preparing monosubstituted piperazines in a homogeneous solution to control substitution. | Provides a foundational method for the synthesis of the target compound by reacting a sulfonyl halide with a monosubstituted piperazine. |

| GB2135666A | Process for the preparation of 4-chlorobenzenesulfonyl chloride. | Describes the synthesis of a key starting material analogous to 4-bromobenzenesulfonyl chloride. |

| US20050192212A1 | Use of 4-bromobenzenesulfonyl chloride in the synthesis of more complex molecules. | Demonstrates the utility of the bromobenzenesulfonyl chloride precursor in multi-step syntheses. |

| WO97/06802 | Describes a series of pyridyl and pyrimidyl piperazine derivatives as enzyme inhibitors. | Highlights the therapeutic potential of the broader class of piperazine derivatives. |

Emerging Research Trends and Future Directions in the Synthetic Chemistry of This Compound Class.

Academic research into piperazine-containing sulfonamides is a vibrant and evolving field, driven by the quest for novel therapeutic agents with improved efficacy and safety profiles. The inherent versatility of the piperazine scaffold, combined with the diverse biological activities of the sulfonamide group, makes this class of compounds a fertile ground for medicinal chemistry research. nih.gov

A significant trend in recent academic literature is the development of novel synthetic methodologies to access structurally diverse piperazine sulfonamides. Researchers are exploring more efficient and sustainable catalytic systems for the coupling of sulfonyl chlorides with piperazines. This includes the use of novel catalysts and reaction conditions to improve yields, reduce reaction times, and minimize the formation of byproducts.

Another major focus is the design and synthesis of hybrid molecules that incorporate the piperazine sulfonamide core into larger, more complex structures. This approach aims to create multifunctional molecules that can interact with multiple biological targets simultaneously, potentially leading to synergistic therapeutic effects. For example, researchers have synthesized hybrids of piperazine sulfonamides with other pharmacologically active moieties to develop novel anticancer and antimicrobial agents. nih.gov

The exploration of the biological activities of piperazine sulfonamides continues to expand. While their use as enzyme inhibitors is well-established, recent studies have investigated their potential in other therapeutic areas. For instance, novel piperazine sulfonamide derivatives have been synthesized and evaluated for their activity as antidiabetic agents and for their potential in treating neurodegenerative diseases. researchgate.net Molecular docking studies are often employed to understand the structure-activity relationships and to guide the design of more potent and selective compounds. researchgate.net

Future directions in this field are likely to focus on several key areas. The development of stereoselective synthetic methods to control the three-dimensional arrangement of substituents on the piperazine ring will be crucial for optimizing interactions with biological targets. Furthermore, there is a growing interest in the application of computational methods, such as machine learning and artificial intelligence, to predict the biological activity of novel piperazine sulfonamides and to accelerate the drug discovery process.

The investigation of the pharmacokinetic and pharmacodynamic properties of these compounds will also be a critical area of research. Understanding how these molecules are absorbed, distributed, metabolized, and excreted is essential for translating promising laboratory findings into clinically effective drugs. The synthesis of isotopically labeled analogs will likely play an important role in these studies.

The following table highlights recent research trends and the types of compounds being investigated.

| Research Area | Example Compound Class | Therapeutic Target/Application |

| Novel Synthetic Methods | Catalytic C-H functionalization of piperazines | Efficient and selective synthesis of complex derivatives nsf.gov |

| Hybrid Molecules | Benzene (B151609) sulfonamide-piperazine hybrids | Antioxidant and enzyme inhibition activities nih.gov |

| Expanded Biological Activities | Piperazine sulfonamide analogs | Diabetes (α-amylase inhibition) researchgate.net |

| Structure-Based Drug Design | Bicyclic piperazine sulfonamides | HIV-1 protease inhibition nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.